molecular formula C13H14ClNO4S B1519674 2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride CAS No. 1170288-04-6

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

Cat. No. B1519674
M. Wt: 315.77 g/mol
InChI Key: IOGVLOURIDAQJD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, the specific molecular structure for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .

Scientific Research Applications

Polymer Syntheses

2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, a compound related to the requested chemical structure, was synthesized from silylated 3-amino-4-hydroxybenzoic acid and methyl 4-chloroformyl-1-benzoate. Polycondensations with various derivatives led to polyesters characterized by differential scanning calorimetry (DSC) and wide-angle X-ray scattering (WAXS), indicating their potential for forming nematic and isotropic melts, important for thermotropic polymer applications (Kricheldorf & Thomsen, 1992).

Intramolecular Hydrogen Bonding Studies

The study of intramolecular CH⋯X (X = N, O, or Cl) hydrogen bonds in thiazole derivatives, including compounds similar to the target molecule, revealed the formation of hydrogen bonds contributing to the stability of these molecules. This understanding aids in the design of molecules with specific properties for scientific and industrial applications (Castro et al., 2007).

Synthesis and Molecular Structure Insights

Research on thiazole and its derivatives, including synthesis and structural analyses, provides foundational knowledge for developing new compounds with potential applications in pharmaceuticals and materials science. This includes studies on synthesis routes, reactivity, and the formation of specific molecular structures that can lead to targeted functionalities (Suzuki & Izawa, 1976).

Luminescence Sensing Applications

Lanthanide metal-organic frameworks based on dimethylphenyl imidazole dicarboxylate, structurally related to the target molecule, have been synthesized and shown to exhibit selective sensitivity to benzaldehyde-based derivatives. These findings highlight the potential of such compounds in developing fluorescence sensors for chemical detection (Shi et al., 2015).

Antimicrobial and Anti-Proliferative Activities

The synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their evaluation for antimicrobial and anti-proliferative activities against various bacterial and fungal strains, as well as cancer cell lines, demonstrate the biomedical research applications of compounds structurally related to the target molecule. These studies contribute to the development of new antimicrobial and anticancer agents, showcasing the potential therapeutic applications of such chemical structures (Al-Wahaibi et al., 2021).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S.ClH/c1-7-11(13(15)16)19-12(14-7)8-4-5-9(17-2)10(6-8)18-3;/h4-6H,1-3H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGVLOURIDAQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride

CAS RN

1170288-04-6
Record name 2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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